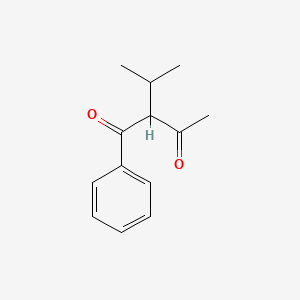

1-Phenyl-2-(propan-2-yl)butane-1,3-dione

Description

Properties

CAS No. |

63024-80-6 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-phenyl-2-propan-2-ylbutane-1,3-dione |

InChI |

InChI=1S/C13H16O2/c1-9(2)12(10(3)14)13(15)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |

InChI Key |

VJAZRKSEEOLRPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 Propan 2 Yl Butane 1,3 Dione and Its Key Derivatives

Classical Approaches for the Synthesis of β-Diketone Scaffolds

The formation of the β-diketone framework has been extensively studied, with several classical methods remaining prevalent in modern organic synthesis. These approaches typically involve the formation of a carbon-carbon bond between two carbonyl-containing precursors.

Claisen Condensation and Related Reactions in β-Diketone Synthesis

The Claisen condensation is a powerful and widely employed method for the synthesis of β-keto esters and, by extension, β-diketones. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This reaction involves the base-catalyzed condensation of two ester molecules or, more relevant to β-diketone synthesis, the condensation of an ester with a ketone. organic-chemistry.org The fundamental requirement for the ketone is the presence of at least one α-hydrogen, which can be deprotonated by a strong base to form a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-diketone after a subsequent workup. orientjchem.org

The choice of base is critical and must be strong enough to generate the enolate of the ketone but should not interfere with the ester functionality through saponification. youtube.com Sodium ethoxide is a commonly used base for this purpose. researchgate.net The general mechanism involves the deprotonation of the ketone at the α-position, followed by nucleophilic attack on the ester carbonyl, and subsequent elimination of an alkoxide leaving group. An acidic workup is then typically required to neutralize the reaction mixture and isolate the β-diketone product. researchgate.net

A variety of esters and ketones can be utilized in the Claisen condensation, offering a versatile route to a diverse range of β-diketones. The reaction between acetophenone (B1666503) and ethyl acetate, for example, is a classic route to 1-phenyl-1,3-butanedione. researchgate.net

Acylation Reactions and their Application to Diketone Formation

Acylation reactions provide an alternative and equally important strategy for the synthesis of β-diketones. This approach involves the reaction of a ketone enolate with an acylating agent, such as an acid chloride or an acid anhydride. ijpras.com Similar to the Claisen condensation, this method relies on the generation of a ketone enolate through the use of a suitable base.

The enolate, once formed, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent departure of the leaving group (e.g., a chloride ion) results in the formation of the β-diketone. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, which can then be cleanly acylated. libretexts.org

"Soft enolization" techniques have also been developed to avoid the use of harsh bases, employing reagents like magnesium bromide etherate and a tertiary amine to facilitate the acylation of ketones with acid chlorides. google.com This method offers a milder alternative for substrates that may be sensitive to strong bases.

Specific Synthetic Routes to 1-Phenyl-2-(propan-2-yl)butane-1,3-dione

The synthesis of the target molecule, this compound, requires the strategic introduction of an isopropyl group at the C2 position of the 1-phenyl-1,3-butanedione scaffold.

Strategies for Introducing the Isopropyl Moiety

The most direct and common method for introducing an alkyl group, such as isopropyl, at the α-position of a β-diketone is through the alkylation of its enolate. libretexts.org The methylene (B1212753) protons at the C2 position of 1-phenyl-1,3-butanedione are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and can be readily removed by a base to form a stabilized enolate anion.

This enolate can then act as a nucleophile in an SN2 reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. libretexts.org The choice of base and solvent is crucial to control the regioselectivity (C-alkylation versus O-alkylation) and to prevent side reactions. researchgate.net Common bases used for this purpose include sodium hydride, potassium carbonate, and various alkoxides. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Reaction Parameters for the Alkylation of 1-Phenyl-1,3-butanedione

| Alkylating Agent | Base | Solvent | Potential Outcome |

| 2-Bromopropane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | C-alkylation to form this compound |

| 2-Iodopropane | Potassium Carbonate (K₂CO₃) | Acetone | C-alkylation to form this compound |

| Isopropyl Tosylate | Sodium Ethoxide (NaOEt) | Ethanol | Potential for both C- and O-alkylation |

Phase-transfer catalysis has also emerged as an effective method for the alkylation of β-dicarbonyl compounds, offering milder reaction conditions and often improved yields. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Several factors can influence the outcome of the alkylation reaction.

The choice of base is critical. A base that is too strong may lead to side reactions, while a base that is too weak will result in incomplete enolate formation and low conversion. The stoichiometry of the base is also important; typically, a slight excess is used to ensure complete deprotonation of the starting β-diketone.

The nature of the alkylating agent and the leaving group also plays a significant role. Isopropyl iodide is generally more reactive than isopropyl bromide, which in turn is more reactive than isopropyl chloride. The reaction temperature is another key parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, particularly with secondary alkyl halides like isopropyl halides. Therefore, careful control of the temperature is necessary to maximize the yield of the desired C-alkylated product.

Solvent choice can influence the solubility of the reactants and the reactivity of the enolate. Aprotic polar solvents like DMF and DMSO can enhance the rate of SN2 reactions. Finally, the purity of the starting materials and reagents is essential for a clean reaction and straightforward purification of the final product.

Table 2: Optimization Parameters for the Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Impact |

| Base | K₂CO₃ | NaH | LDA | Strength and solubility affect enolate formation and side reactions. |

| Solvent | Acetone | THF | DMF | Polarity and aprotic nature influence reaction rate and solubility. |

| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures can increase rate but also promote side reactions. |

| Alkylating Agent | 2-Bromopropane | 2-Iodopropane | Isopropyl triflate | Reactivity of the leaving group affects reaction time and yield. |

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be further modified to create a variety of functionalized derivatives. These modifications can be introduced either by using functionalized starting materials in the initial synthesis or by post-synthetic modification of the parent compound.

For instance, derivatives with substituents on the phenyl ring can be synthesized by starting with the appropriately substituted acetophenone in the initial Claisen condensation. For example, using a methoxy-substituted acetophenone would lead to a methoxy-substituted derivative of the final product.

Alternatively, the reactivity of the dicarbonyl moiety itself can be exploited to introduce new functional groups. For example, the enol form of the β-diketone can undergo various electrophilic substitution reactions. Furthermore, the carbonyl groups can be targeted for reactions such as condensation with hydrazines or hydroxylamines to form heterocyclic derivatives like pyrazoles and isoxazoles, respectively. The synthesis of such derivatives opens up possibilities for exploring their potential applications in various fields of chemistry. mdpi.com

Regioselective Substitution Strategies on the Phenyl Ring

Modification of the phenyl ring of this compound is primarily achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the electronic properties of the acyl group attached to the benzene (B151609) ring. The benzoyl group is a deactivating, meta-directing group, which influences the position of incoming electrophiles. wikipedia.orglibretexts.org

Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of a precursor like 1-phenyl-1,3-butanedione would be expected to yield the meta-substituted product. researchgate.net The conditions for these reactions, such as the choice of catalyst and solvent, can be optimized to favor the desired regioisomer. researchgate.net

Table 1: Regioselective Electrophilic Aromatic Substitution on Phenyl Ketones

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta-Nitro derivative | researchgate.net |

| Halogenation | Br₂, FeBr₃ | meta-Bromo derivative | wikipedia.org |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | meta-Acyl derivative | wikipedia.org |

Methods for Modifying the Diketone Backbone

The introduction of the isopropyl group at the C2 position of the butane-1,3-dione backbone is a key synthetic step. This is typically achieved through the C-alkylation of a 1,3-dicarbonyl precursor, such as 1-phenyl-1,3-butanedione. researchgate.net The reaction involves the deprotonation of the acidic methylene proton between the two carbonyl groups to form an enolate, which then acts as a nucleophile to attack an alkylating agent like 2-bromopropane or 2-iodopropane. researchgate.net

The choice of base and solvent is critical to control the regioselectivity between C-alkylation and O-alkylation. researchgate.net Common bases used for this transformation include sodium hydride, potassium carbonate, and various alkoxides. The reaction conditions can be tuned to favor the desired C-alkylated product in high yield. researchgate.net

Table 2: C-Alkylation of 1,3-Dicarbonyl Compounds

| Precursor | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1,3-butanedione | 2-Bromopropane | NaH | THF | This compound | researchgate.net |

| Dibenzoylmethane | Benzyl bromide | K₂CO₃ | DMF | 2-Benzyl-1,3-diphenylpropane-1,3-dione | researchgate.net |

Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where the C2 position is a stereocenter, can be achieved through asymmetric alkylation. This involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation reaction. nih.govrsc.org

Several catalytic systems have been developed for the enantioselective alkylation of β-dicarbonyl compounds. These include chiral phase-transfer catalysts, which are often derived from cinchona alkaloids, and transition metal complexes with chiral ligands. nih.govrsc.org These catalysts create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the product. The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the reaction.

Table 3: Enantioselective Alkylation of β-Dicarbonyl Compounds

| Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cyclic β-keto ester | Benzyl bromide | Cinchona-derived phase-transfer catalyst | 98 | 98 | rsc.org |

| Acyclic β-keto ester | Allylic acetate | Pd complex with chiral ligand | - | - | acs.org |

| Acyclic ketone | Alkyl iodide | Dinickel complex with bimetallic ligand | High | Good | nih.gov |

Advanced Reaction Mechanisms and Chemical Reactivity of 1 Phenyl 2 Propan 2 Yl Butane 1,3 Dione Analogs

Tautomerism in β-Diketone Systems: Keto-Enol Equilibrium Dynamics

β-Diketones, including 1-Phenyl-2-(propan-2-yl)butane-1,3-dione, exist as an equilibrium mixture of keto and enol tautomers. This equilibrium is a dynamic process influenced by various factors, including the nature of the substituents and the solvent.

Influence of the Propan-2-yl Substituent on Tautomeric Preferences

The presence of a propan-2-yl (isopropyl) group at the central carbon atom (C2) of the butane-1,3-dione backbone significantly impacts the position of the keto-enol equilibrium. Generally, for 1,3-dicarbonyl compounds, the enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. libretexts.orgresearchgate.net However, bulky substituents on the α-carbon can introduce steric hindrance, which can destabilize the planar enol form.

Table 1: Influence of α-Substituent on Keto-Enol Equilibrium in 1-Phenyl-1,3-butanedione Analogs (Illustrative)

| α-Substituent | Predominant Tautomer | Expected % Enol (in non-polar solvent) | Rationale |

| Hydrogen | Enol | >90% | Minimal steric hindrance, strong intramolecular H-bond and conjugation. |

| Methyl | Enol | Moderately high | Minor steric effect, still favors enol form. |

| Propan-2-yl | Diketo | Lower | Significant steric hindrance destabilizes the planar enol form. |

| tert-Butyl | Diketo | Very low | Severe steric strain makes the enol form highly unfavorable. |

Note: The percentages are illustrative and based on general trends observed in β-diketones.

Mechanistic Investigations of Tautomeric Transformations

The interconversion between the keto and enol forms of this compound can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerism: In the presence of an acid, a proton is transferred to one of the carbonyl oxygens, forming an oxonium ion. Subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol. libretexts.org

Base-Catalyzed Tautomerism: A base abstracts the acidic α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen by a proton source (like the conjugate acid of the base or the solvent) yields the enol form. youtube.com

The rate of these transformations is influenced by the stability of the intermediates. The steric bulk of the isopropyl group may slightly hinder the approach of catalysts to the α-proton, potentially affecting the kinetics of tautomerization compared to less substituted analogs.

Nucleophilic Reactivity and Carbonyl Additions

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The reactivity of these carbonyl groups is modulated by the electronic and steric effects of the neighboring phenyl and isopropyl groups.

Role of the Isopropyl Group in Modulating Reactivity

The bulky isopropyl group at the α-position plays a significant role in modulating the nucleophilic reactivity of the carbonyl carbons. This steric hindrance can impede the approach of nucleophiles, potentially slowing down the rate of carbonyl addition reactions compared to un-substituted or less-substituted β-diketones. This effect is particularly pronounced for bulky nucleophiles.

Furthermore, the electron-donating nature of the isopropyl group can slightly reduce the electrophilicity of the carbonyl carbons, though this electronic effect is generally considered less significant than the steric hindrance it imposes.

Reaction with Various Nucleophiles for Derivatization

Despite the steric hindrance, this compound can react with a variety of nucleophiles, leading to the formation of diverse derivatives, particularly heterocyclic compounds.

A prominent example is the reaction with hydrazine (B178648) and its derivatives to form pyrazoles. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a condensation mechanism where the hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons. This is typically followed by a cyclization and dehydration step to yield the stable aromatic pyrazole ring. The reaction with hydroxylamine similarly leads to the formation of isoxazoles, while primary amines can form enaminones. libretexts.orgresearchgate.net

Table 2: Derivatization of this compound with Nucleophiles

| Nucleophile | Product Class | General Reaction Description |

| Hydrazine (H₂NNH₂) | Pyrazole | Nucleophilic attack by both nitrogen atoms on the carbonyl carbons, followed by cyclization and dehydration. |

| Substituted Hydrazines (R-NHNH₂) | Substituted Pyrazole | Similar to the reaction with hydrazine, leading to N-substituted or ring-substituted pyrazoles. |

| Hydroxylamine (NH₂OH) | Isoxazole | Nucleophilic attack by the nitrogen and oxygen atoms on the carbonyl carbons, followed by cyclization and dehydration. |

| Primary Amines (R-NH₂) | Enaminone | Nucleophilic addition of the amine to one of the carbonyl groups, followed by dehydration to form a C=C-N linkage. |

Electrophilic Substitution on the Aromatic Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The diketone moiety acts as a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. This is due to the electron-withdrawing nature of the carbonyl groups.

The acyl group is a meta-director in electrophilic aromatic substitution. wikipedia.org Therefore, incoming electrophiles will predominantly substitute at the meta-positions (C3' and C5') of the phenyl ring. The steric bulk of the entire butane-1,3-dione substituent, including the isopropyl group, may also influence the regioselectivity, potentially favoring substitution at the less hindered meta-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgnih.gov However, the deactivating nature of the diketone substituent means that harsh reaction conditions may be required to achieve these transformations.

Regioselectivity and Mechanistic Aspects

The reactivity of this compound, a β-dicarbonyl compound, is profoundly influenced by keto-enol tautomerism. This equilibrium between the diketo form and the enol form dictates the regioselectivity of its reactions with electrophiles and nucleophiles.

Electrophilic Attack: In the presence of a base, the α-carbon (C-2) is readily deprotonated to form a resonance-stabilized enolate. This enolate is a soft nucleophile, with the highest electron density on the central carbon atom and the oxygen atoms. Electrophilic attack typically occurs at the C-2 position due to the formation of a stable C-C bond.

Mechanism of C-Alkylation:

Enolate Formation: A base removes the acidic proton from the α-carbon, creating a planar enolate ion.

Nucleophilic Attack: The electron-rich α-carbon of the enolate attacks an electrophile (e.g., an alkyl halide), forming a new carbon-carbon bond.

Nucleophilic Attack: The carbonyl carbons in the diketo form are electrophilic and susceptible to attack by nucleophiles. The presence of the phenyl and isopropyl groups introduces steric and electronic influences that can differentiate the reactivity of the two carbonyl groups. The benzoyl carbonyl is generally more reactive towards nucleophiles than the acetyl carbonyl due to the electron-withdrawing nature of the phenyl ring.

Mechanism of Nucleophilic Addition:

Attack: A nucleophile attacks one of the electrophilic carbonyl carbons. libretexts.organkara.edu.tr

Tetrahedral Intermediate: This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.

Protonation: The intermediate is typically protonated by a solvent or a weak acid in a subsequent step to yield an alcohol.

The general reactivity of carbonyl groups involves electrophiles attacking the oxygen and nucleophiles attacking the carbon. libretexts.org

| Attacking Reagent | Reactive Site on Dione | Primary Product Type |

| Electrophile (e.g., R-X) | α-Carbon (C-2) of Enolate | C-alkylated β-dicarbonyl |

| Nucleophile (e.g., R-MgBr) | Carbonyl Carbon (C-1 or C-3) | Tertiary Alcohol |

Radical Reactions and Electron Transfer Processes

Photochemical Radical Generation (Norrish Type I and II Reactions)

Photochemical reactions, particularly Norrish Type I and Type II processes, provide pathways for generating radical intermediates from carbonyl compounds like this compound upon absorption of light. wikipedia.orgscispace.comnih.gov These reactions are initiated by the excitation of the carbonyl group to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the C-C bond adjacent (alpha) to the carbonyl group. wikipedia.orgyoutube.com For an unsymmetrical diketone like the title compound, cleavage can occur on either side of the two carbonyl groups, leading to different radical pairs.

Pathway A: Cleavage of the benzoyl group results in a benzoyl radical and a 2-(propan-2-yl)-3-oxobutan-2-yl radical.

Pathway B: Cleavage of the acetyl group yields an acetyl radical and a 1-phenyl-2-(propan-2-yl)-1-oxopropan-2-yl radical.

The acyl radicals formed can subsequently lose a molecule of carbon monoxide to form new alkyl or aryl radicals. wikipedia.org The stability of the initially formed radicals often determines the major pathway. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a gamma (γ) hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org In this compound, the hydrogens on the methyl groups of the isopropyl substituent are γ-hydrogens relative to the benzoyl carbonyl.

Mechanism:

γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from one of the isopropyl methyl groups.

Biradical Formation: A 1,4-biradical intermediate is formed.

Subsequent Reactions: This biradical can undergo either cyclization to form a cyclobutanol derivative (a Norrish-Yang reaction) or fragmentation (β-scission) to produce an enol and an alkene. wikipedia.org

| Reaction Type | Key Process | Intermediate | Potential Final Products |

| Norrish Type I | α-Cleavage of C-C bond | Acyl and Alkyl radical pairs | Alkanes, CO, Recombined Ketone |

| Norrish Type II | Intramolecular γ-H abstraction | 1,4-Biradical | Cyclobutanol, Enol + Alkene |

Electrochemical Radical Pathways in C-C Bond Formation

Electrochemical methods offer a powerful strategy for generating radicals under mild conditions, avoiding the need for harsh chemical oxidants. rsc.org For β-dicarbonyl compounds, anodic oxidation can selectively activate the acidic α-C–H bond to generate a carbon-centered radical, which is a key intermediate for C-C bond formation. rsc.org

The process begins with the single-electron transfer (SET) from the dicarbonyl compound at the anode, typically from its enol or enolate form, to generate a radical cation. princeton.edunih.gov This radical cation is highly reactive and can undergo rapid deprotonation at the α-carbon to form a neutral carbon-centered radical.

Mechanism of Radical Generation and Coupling:

Oxidation: The substrate is oxidized at the anode to form a radical cation intermediate. wustl.edu

Deprotonation: The radical cation loses a proton from the C-2 position, yielding a stabilized α-dicarbonyl radical.

C-C Bond Formation: This radical can then participate in various coupling reactions, such as dimerization or addition to an alkene, to form new C-C bonds. whiterose.ac.ukwhiterose.ac.uk

This electrochemical approach allows for intramolecular C-H/C-H cross-coupling reactions, leading to the formation of cyclic systems. rsc.org The selective generation of the radical at the α-position of the 1,3-dicarbonyl moiety is crucial for the success of these dehydrogenative cyclizations. rsc.org

| Step | Description | Intermediate Species |

| 1. Initiation | Anodic oxidation of the 1,3-dicarbonyl compound. | Radical Cation |

| 2. Radical Formation | Deprotonation of the radical cation at the α-carbon. | Carbon-centered Radical |

| 3. Propagation | Radical couples with another radical or adds to an unsaturated system. | Dimer or Adduct |

Cyclization and Condensation Reactions for Heterocycle Formation

Formation of Pyridazine (B1198779) and Pyrrole (B145914) Derivatives

The 1,3-dicarbonyl motif is a versatile precursor for the synthesis of various five- and six-membered heterocycles.

Pyridazine Synthesis: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. researchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

General Reaction: this compound + Hydrazine → Dihydropyridazine → Pyridazine Derivative

Mechanism:

One of the carbonyl groups reacts with one of the amino groups of hydrazine to form a hydrazone.

The remaining amino group attacks the second carbonyl carbon in an intramolecular fashion.

A cyclic hemiaminal is formed, which then dehydrates to give a dihydropyridazine.

Oxidation or tautomerization leads to the final aromatic pyridazine product. organic-chemistry.org

Pyrrole Synthesis: The Paal-Knorr synthesis is a classic method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov While 1,3-dicarbonyls are not direct substrates for the classical Paal-Knorr reaction, they are widely used in multicomponent reactions to construct pyrrole rings. nih.govresearchgate.net For instance, in a [1+2+2] annulation, an arylamine, a 1,3-dicarbonyl compound, and a two-carbon synthon can be combined to form polysubstituted pyrroles. nih.gov

Another approach involves the electrochemical oxidative annulation of 1,3-dicarbonyl compounds and primary amines. acs.org This method proceeds through the in-situ formation of an enamine intermediate, which then undergoes an oxidative dehydrocyclization process to form the pyrrole ring. acs.org

| Heterocycle | Key Reagent(s) | General Method |

| Pyridazine | Hydrazine (H₂NNH₂) | Condensation/Cyclization |

| Pyrrole | Primary Amine (R-NH₂) | Multicomponent Reaction or Electro-oxidative Annulation |

Synthesis of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in medicinal chemistry. nih.gov 1,3-Dicarbonyl compounds are valuable building blocks in multicomponent reactions designed to construct complex spirocyclic frameworks.

1,3-Dipolar Cycloaddition: One of the most powerful methods for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net In this approach, an azomethine ylide, generated in situ from the condensation of an α-amino acid (like L-proline) and a carbonyl compound (like isatin), acts as the 1,3-dipole. nih.gov This dipole then reacts with a suitable dipolarophile. While the dione itself is not the dipolarophile, its derivatives can be.

Three-Component Reactions: A more direct route involves the three-component reaction of an arylamine, isatin, and a cyclic 1,3-dione (like cyclopentane-1,3-dione) to yield spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Plausible Mechanism (adapted for an acyclic dione):

Knoevenagel Condensation: Isatin reacts with the active methylene (B1212753) group of this compound to form an adduct.

Michael Addition: An arylamine adds to the activated double bond of the adduct.

Intramolecular Cyclization/Dehydration: The amino group then attacks one of the carbonyls of the dione moiety, leading to cyclization and subsequent dehydration to form the final spiro heterocyclic system.

This strategy allows for the rapid assembly of complex molecular architectures from simple starting materials.

| Synthetic Strategy | Key Components | Resulting Scaffold |

| 1,3-Dipolar Cycloaddition | Isatin, L-Proline, Dipolarophile | Spirooxindole-pyrrolidine nih.gov |

| Three-Component Reaction | Isatin, Arylamine, 1,3-Dione | Spiro[dihydropyridine-oxindole] beilstein-journals.org |

Intramolecular Cyclizations

Analogs of this compound, which are part of the broader class of β-diketones or 1,3-dicarbonyl compounds, are versatile precursors in the synthesis of cyclic molecules through intramolecular reactions. ijpras.com The presence of two carbonyl groups and an acidic α-hydrogen allows for the formation of enolates that can participate in ring-closing reactions, leading to a variety of carbocyclic and heterocyclic systems. mdpi.comlibretexts.org The specific reaction pathways and resulting products are highly dependent on the structure of the β-diketone analog and the reaction conditions employed.

A prevalent and well-studied intramolecular cyclization pathway for dicarbonyl compounds is the intramolecular aldol condensation. pearson.comchemistrysteps.com This reaction is particularly effective for forming stable five- and six-membered rings. libretexts.orgchemistrysteps.com The process involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone or aldehyde within the same molecule. libretexts.orgchemistrysteps.com The initial product is a β-hydroxy carbonyl compound, which can often undergo dehydration, especially with heating, to yield a more stable α,β-unsaturated cyclic ketone or aldehyde. libretexts.org

For analogs of this compound that are incorporated into a larger carbon chain, such as 1,5-dicarbonyl or 1,6-dicarbonyl systems, this intramolecular aldol condensation is a key transformation. The regioselectivity of the initial enolate formation and the subsequent cyclization are governed by the relative acidity of the α-protons and the thermodynamic stability of the resulting ring system.

A powerful extension of this concept is the Robinson annulation, a classic ring-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step sequence combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring. wikipedia.orgmasterorganicchemistry.com In this process, a β-diketone analog would first act as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor). wikipedia.orgfiveable.me The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone derivative. masterorganicchemistry.comlibretexts.orgfiveable.me The versatility of the Robinson annulation allows for the synthesis of complex polycyclic systems, including steroids. wikipedia.orgfiveable.me

Beyond carbocyclic ring formation, β-diketone analogs are instrumental in the synthesis of a wide array of heterocyclic compounds. acgpubs.orgacgpubs.orgbenthamdirect.com Through reactions with various dinucleophiles, these analogs can be converted into heterocycles such as pyrazoles, isoxazoles, and quinolines. ijpras.commdpi.com For instance, the condensation of a 1,3-diketone with hydrazine or its derivatives is a classical method for the synthesis of pyrazole rings. mdpi.com

Recent advancements in synthetic methodology have also explored electrochemical approaches for the cyclization of 1,3-dicarbonyl compounds. Electrochemical dehydrogenative cyclization has been achieved through the selective activation of the acidic α-C–H bond to generate a carbon-centered radical, which can then undergo intramolecular C–H/C–H cross-coupling. rsc.org This method represents a modern and efficient way to construct cyclic systems from β-diketone precursors.

The following table summarizes the types of intramolecular cyclizations that analogs of this compound can undergo, along with the key reactants and resulting products.

| Reaction Type | Key Reactants | Intermediate | Product | Ring Size |

| Intramolecular Aldol Condensation | 1,5- or 1,6-Dicarbonyl compound | β-Hydroxy cyclic ketone | Cyclic α,β-unsaturated ketone | 5- or 6-membered |

| Robinson Annulation | β-Diketone enolate and an α,β-unsaturated ketone | 1,5-Dicarbonyl compound | Cyclohexenone derivative | 6-membered |

| Heterocycle Synthesis (e.g., Pyrazole formation) | β-Diketone and Hydrazine | - | Substituted pyrazole | 5-membered |

| Electrochemical Dehydrogenative Cyclization | 1,3-Dicarbonyl compound with appropriate tethered aromatic ring | Carbon-centered radical | Fused cyclic system | Varies |

Advanced Spectroscopic and Crystallographic Investigations of 1 Phenyl 2 Propan 2 Yl Butane 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the proton and carbon environments, as well as stereochemical assignments for 1-Phenyl-2-(propan-2-yl)butane-1,3-dione, requires experimental ¹H NMR and ¹³C NMR data, which are not currently available.

Proton NMR (¹H NMR) Analysis of Proton Environments and Coupling

A specific discussion of chemical shifts and coupling constants for the phenyl, isopropyl, and diketone protons cannot be conducted.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Characterization of the carbon skeleton, including the precise chemical shifts for the carbonyl, phenyl, and aliphatic carbons, is not possible without experimental ¹³C NMR spectra.

Advanced NMR Techniques for Stereochemical Assignments

Application of advanced NMR techniques such as NOESY or COSY to determine the stereochemistry of this compound derivatives is contingent on the availability of foundational NMR data.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A detailed examination of the vibrational modes of the diketone moiety and the influence of substituents is not feasible without access to experimental IR and Raman spectra for this specific compound.

Characteristic Vibrational Modes of the Diketone Moiety

While β-diketones typically show characteristic C=O and C-C stretching frequencies, the exact wavenumbers for this compound are unknown.

Analysis of Substituent Effects on Vibrational Frequencies

A comparative analysis of how the phenyl and isopropyl groups specifically affect the vibrational frequencies of the butane-1,3-dione core cannot be performed without the relevant spectral data.

Further research and publication of the spectroscopic and crystallographic properties of this compound are required before a scientifically rigorous article can be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the absorption of UV-Vis light is governed by the electronic transitions within its chromophores.

The primary chromophore in this compound is the conjugated system formed by the phenyl group and the β-dicarbonyl moiety (benzoylacetone). This system is responsible for the compound's characteristic UV absorption. The key electronic transitions are the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

The absorption spectrum is characterized by two main types of transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. fiveable.melibretexts.org In molecules with conjugated systems, such as the benzoyl group, these transitions are common and typically occur at shorter wavelengths in the UV region. libretexts.orgfiveable.me For the parent compound, 1-phenyl-1,3-butanedione, a strong absorption band is observed in the 250 nm region, which is characteristic of the π → π* transition of the benzoyl chromophore. nist.gov

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms, to a π* antibonding orbital. fiveable.melibretexts.org These transitions are of lower energy and intensity compared to π → π* transitions and thus appear at longer wavelengths. fiveable.me The keto-enol tautomerism, common in β-diketones, significantly influences this region. researchgate.net The enol form creates a more extended conjugated system, which lowers the energy gap and shifts the absorption to a longer wavelength (a bathochromic shift), often appearing above 300 nm. fiveable.menist.gov

The isopropyl group attached at the α-carbon is considered an auxochrome. While it is not a chromophore itself, its electron-donating inductive effect can slightly modify the energy levels of the molecular orbitals, potentially causing a minor shift in the absorption maxima.

| Electronic Transition | Involved Orbitals | Relative Energy | Expected Wavelength Region | Chromophore |

|---|---|---|---|---|

| π → π | Bonding π to Antibonding π | High | ~250 nm | Conjugated Phenyl and Carbonyl Groups |

| n → π | Non-bonding (Oxygen lone pair) to Antibonding π | Low | >300 nm | Carbonyl Groups (especially in enol form) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₆O₂. HRMS can distinguish this compound from other isomers or compounds with the same nominal mass by measuring the monoisotopic mass to several decimal places. nih.govmdpi.com The precise mass of this compound is calculated to be 204.11503 Da. nih.govhpc-standards.com This precise measurement is crucial for confirming the molecular formula and identifying the compound in complex mixtures.

The fragmentation of this compound upon electron ionization would be expected to follow predictable pathways based on the stability of the resulting carbocations. The most common fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

Key expected fragments include:

Benzoyl Cation ([C₆H₅CO]⁺): A highly stable and abundant ion due to resonance, appearing at a mass-to-charge ratio (m/z) of 105. This is a characteristic fragment for compounds containing a benzoyl group. nist.gov

Acetyl Cation ([CH₃CO]⁺): A fragment appearing at m/z 43.

Loss of Isopropyl Group: Fragmentation resulting in an ion at m/z 161, corresponding to the [M - C₃H₇]⁺ ion.

Molecular Ion ([M]⁺): The intact molecule with one electron removed, which would be observed at m/z 204.

| Fragment Ion | Proposed Formula | m/z (Nominal) | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₃H₁₆O₂]⁺ | 204 | Molecular Ion |

| [M - C₃H₇]⁺ | [C₁₀H₉O₂]⁺ | 161 | Loss of the isopropyl group |

| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105 | Characteristic benzoyl cation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation from loss of CO from benzoyl |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Acetyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation and intermolecular packing.

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as derivatives of 1-phenylbutane-1,3-dione, provides a strong basis for predicting its solid-state structure. These studies reveal that the steric bulk of substituents significantly influences the molecular conformation.

In derivatives of the parent compound, the diketone moiety is often non-planar. The presence of the bulky isopropyl group at the central carbon atom in this compound would likely introduce significant steric strain. To alleviate this, the molecule is expected to adopt a conformation where the phenyl ring and the dicarbonyl backbone are twisted relative to each other. This twisting minimizes steric hindrance between the phenyl, isopropyl, and acetyl groups.

The crystal packing, or the arrangement of molecules in the unit cell, would be governed by the need to maximize packing efficiency while accommodating the molecule's non-planar shape.

The solid-state structure is stabilized by a network of intermolecular interactions. ias.ac.in Although this compound lacks strong hydrogen bond donors, it can participate in several weaker, yet structurally significant, interactions: nih.gov

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are effective hydrogen bond acceptors. They can form weak hydrogen bonds with C-H groups from the phenyl and alkyl portions of neighboring molecules. ijcm.ir These interactions often guide the formation of supramolecular assemblies, such as chains or sheets.

π-π Stacking: The phenyl rings provide an opportunity for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.gov These interactions are crucial for the stabilization of crystal structures containing aromatic moieties.

The combination of these directed and non-directed interactions dictates the final crystal packing arrangement, influencing the material's physical properties. rsc.org

| Interaction Type | Participating Groups | Description | Structural Role |

|---|---|---|---|

| C-H···O Hydrogen Bond | Aromatic/Alkyl C-H (donor) and Carbonyl O (acceptor) | Weak electrostatic attraction between a polarized C-H bond and a lone pair on an oxygen atom. | Links molecules into chains or layers. |

| π-π Stacking | Phenyl Rings | Attractive, noncovalent interaction between aromatic rings. | Stabilizes packing by organizing aromatic groups. |

| Van der Waals Forces | All atoms | General intermolecular attractions and repulsions. | Contributes to overall crystal density and stability. |

Theoretical and Computational Chemistry Studies of 1 Phenyl 2 Propan 2 Yl Butane 1,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the molecular properties of β-dicarbonyl compounds. These methods provide deep insights into the geometric and electronic structures, which are essential for understanding their reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of this size. It is widely applied to β-diketones to explore their fundamental properties. nih.govdntb.gov.ua

Vibrational Frequencies: Following geometry optimization, DFT calculations are used to compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. mdpi.com For 1-Phenyl-2-(propan-2-yl)butane-1,3-dione, characteristic vibrational modes would include the C=O stretching frequencies in the diketo form (typically around 1680–1790 cm⁻¹) and the C=C and C=O stretching frequencies in the enol form. mdpi.com

Below is a table of representative geometric parameters for the parent compound, benzoylacetone (B1666692), calculated using DFT, which serves as a model for the core structure of the title compound.

| Parameter | Diketo Form (Calculated) | Enol Form (Calculated) |

| Bond Length (Å) | ||

| C=O (benzoyl) | 1.22 | 1.28 |

| C=O (acetyl) | 1.21 | 1.35 (C-OH) |

| Cα-Cβ | 1.53 | 1.42 |

| **Bond Angle (°) ** | ||

| O=C-Cα | 120.5 | 119.8 |

| C-Cα-C | 112.1 | 123.5 |

| Dihedral Angle (°) | ||

| Phenyl/Diketone | ~45 | ~0-15 |

Note: The data presented is illustrative for the analogous compound benzoylacetone and not for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles without using experimental data for parametrization. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating electronic energies, though at a significantly greater computational expense.

For a system like this compound, high-accuracy ab initio calculations would be invaluable for:

Benchmarking: Providing a "gold standard" energy value for the relative stabilities of different tautomers and conformers, against which the results from more cost-effective DFT methods can be compared.

Electron Correlation: Accurately accounting for electron correlation effects, which are crucial for describing non-covalent interactions and subtle electronic phenomena that influence the molecule's structure and reactivity.

Due to their computational demands, these methods are often applied to smaller, representative fragments of the molecule or used in combination with less expensive methods to refine final energy calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, arising from several rotatable single bonds, results in a complex conformational landscape. Understanding this landscape is key to predicting its physical and chemical properties.

Influence of the Isopropyl Group on Preferred Conformations

The isopropyl group attached to the central carbon of the butane-1,3-dione backbone is the most significant structural feature influencing the molecule's conformational preferences. This bulky group introduces considerable steric hindrance, which restricts free rotation around the adjacent C-C bonds.

Conformational analysis, analogous to that of substituted alkanes, predicts that the molecule will adopt conformations that minimize these steric clashes. lumenlearning.com The primary interactions to consider are:

Gauche Interactions: Repulsive interactions between the isopropyl group and the adjacent benzoyl and acetyl groups. The molecule will preferentially adopt staggered conformations to minimize these interactions.

Torsional Strain: The orientation of the phenyl ring relative to the dicarbonyl moiety will be a balance between achieving maximum π-conjugation (favoring planarity) and avoiding steric clashes with the isopropyl and acetyl groups. researchgate.net

1,3-Diaxial-like Interactions: In certain folded conformations, the isopropyl group could experience repulsive interactions with the phenyl ring or the terminal methyl group, similar to 1,3-diaxial interactions in substituted cyclohexanes. libretexts.org

The potential energy surface (PES) would likely show several local energy minima corresponding to different stable rotamers, separated by rotational energy barriers. The global minimum would represent the most populated conformation at equilibrium.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational space and dynamic behavior of flexible molecules in a simulated environment (e.g., in a solvent) over time. acs.org An MD simulation of this compound would provide valuable insights into:

Conformational Sampling: Identifying all accessible low-energy conformations and the frequency of transitions between them.

Solvent Effects: Revealing how interactions with solvent molecules influence the conformational equilibrium.

Structural Flexibility: Quantifying the flexibility of different parts of the molecule, such as the rotation of the phenyl and isopropyl groups.

By simulating the molecule's trajectory over nanoseconds or longer, MD can generate a statistical ensemble of structures, providing a dynamic picture that complements the static view from quantum chemical calculations.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products.

For β-diketones, a primary reaction of interest is keto-enol tautomerization. Computational methods can be used to model this proton transfer reaction. acs.org The process involves:

Locating Reactants and Products: The optimized geometries of the keto and enol forms serve as the starting and ending points of the reaction coordinate.

Finding the Transition State (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. chemrxiv.org For tautomerization, the TS would involve the partial breaking of the C-H bond and the partial formation of the O-H bond.

Calculating Activation Energy: The energy difference between the transition state and the reactant (keto form) defines the activation energy barrier (Ea) for the reaction. A higher barrier implies a slower reaction rate.

In the case of this compound, the bulky isopropyl group would likely play a significant role. It could sterically hinder the approach of a solvent molecule that might act as a proton-transfer catalyst, potentially increasing the activation energy for tautomerization compared to less substituted β-diketones. acs.org

Furthermore, computational analysis can be applied to other characteristic reactions of β-diketones, such as alkylation or acylation at the central carbon via the enolate intermediate, to predict regioselectivity and reaction barriers. beilstein-journals.org

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

Predictive modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a compound's chemical structure with its physicochemical properties or biological activity. researchgate.net For this compound, while specific QSAR models are not extensively documented in the literature, the principles of SAR can be applied to predict its functional properties based on its distinct structural features. nih.gov

The functional properties of this compound are determined by the interplay of its three key structural components: the phenyl group, the β-diketone moiety, and the α-isopropyl substituent.

Phenyl Group : The aromatic phenyl ring introduces planarity and hydrophobicity. In QSAR models, aromatic features are often correlated with interactions with biological targets through π-π stacking or hydrophobic interactions. acs.org The phenyl group also influences the electronic properties of the adjacent carbonyl, which can affect the compound's reactivity.

β-Diketone Moiety : This is the primary functional group responsible for the characteristic chemical behavior of the molecule. The two carbonyl groups act as hydrogen bond acceptors and give the molecule the ability to act as a bidentate chelating ligand for metal ions. nih.gov The keto-enol tautomerism is central to its properties; the enol form is often associated with antioxidant activity, while the diketo form's reactivity is crucial in synthesis. nih.govresearchgate.net

α-Isopropyl Group : The substitution at the central carbon is critical in defining the molecule's specific properties compared to its parent compound, 1-phenylbutane-1,3-dione.

Steric Effects : As a bulky alkyl group, the isopropyl substituent sterically hinders the formation of a planar enol structure, thereby favoring the diketo tautomer. mdpi.commdpi.com This would be predicted to reduce biological activities that depend on the enol form, such as certain antioxidant mechanisms.

Electronic Effects : The isopropyl group is electron-donating, which can slightly alter the reactivity of the adjacent carbonyls.

The following table summarizes the predicted correlation between the structural features of this compound and its functional properties.

| Structural Feature | Descriptor Type | Predicted Functional Property/Activity Correlation |

| Phenyl Group | Electronic, Hydrophobic | Enhances binding to biological targets via hydrophobic and aromatic interactions. acs.org |

| β-Diketone Moiety | Functional, Electronic | Enables metal chelation. nih.gov The keto-enol equilibrium is key to reactivity and potential antioxidant activity. nih.gov |

| α-Isopropyl Group | Steric, Hydrophobic | Increases lipophilicity, potentially improving membrane permeability. nih.gov Sterically favors the diketo tautomer, which may reduce activities associated with the enol form. mdpi.commdpi.com |

These structure-function correlations provide a framework for predicting the behavior of this compound and for designing new analogues with tailored activities.

Applications of 1 Phenyl 2 Propan 2 Yl Butane 1,3 Dione in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures. iosrjournals.org The 1,3-dicarbonyl motif is a cornerstone of organic synthesis, and compounds like 1-Phenyl-2-(propan-2-yl)butane-1,3-dione are prime examples of valuable building blocks. The reactivity of this compound is centered around three key positions: the two electrophilic carbonyl carbons and the nucleophilic α-carbon (after deprotonation).

The presence of the phenyl and isopropyl groups at the α-position sterically and electronically modulates the reactivity of the dicarbonyl system. These substituents influence the acidity of the α-proton and the stability of the corresponding enolate, which is a key intermediate in many of its reactions. This allows the compound to be used in the construction of intricate molecular frameworks, serving as a linchpin in multi-step synthetic sequences aimed at producing biologically active molecules and functional materials.

Precursors for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a central theme in medicinal and materials chemistry. The 1,3-dicarbonyl moiety is a classic precursor for forming a variety of heterocyclic rings, particularly those containing nitrogen.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridazines)

The dual electrophilic nature of the carbonyl carbons in this compound makes it an ideal substrate for condensation reactions with dinucleophiles to form heterocyclic systems.

Pyridazines: One of the most direct applications of 1,3-dicarbonyl compounds is in the synthesis of pyridazines. This is typically achieved through a condensation reaction with hydrazine (B178648) (N₂H₄) or its derivatives. The reaction proceeds by the sequential attack of the two nitrogen atoms of hydrazine on the two carbonyl carbons of the diketone, followed by cyclization and dehydration to yield the aromatic pyridazine (B1198779) ring. The substituents on the original diketone (phenyl, isopropyl, methyl, and the phenyl group from the benzoyl moiety) determine the substitution pattern on the final pyridazine product.

| Reactant 1 (1,3-Diketone) | Reactant 2 | Product Type | General Conditions |

| This compound | Hydrazine (N₂H₄) | Substituted Pyridazine | Acid or base catalysis, heating |

| General 1,3-Dicarbonyl | Hydrazine | Pyridazine | Varies, often reflux in ethanol |

Pyrroles: While the Paal-Knorr synthesis is the most famous method for pyrrole (B145914) synthesis from 1,4-dicarbonyls, various methods exist that utilize 1,3-dicarbonyl precursors. rsc.org For instance, multicomponent reactions involving a 1,3-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849) source can lead to the formation of highly substituted pyrroles. Another established route is the Van Leusen pyrrole synthesis, which can employ α,β-unsaturated ketones derived from 1,3-dicarbonyls reacting with tosylmethyl isocyanide (TosMIC). nih.gov

Indane-1,3-dione Derivatives

Indane-1,3-dione is a cyclic β-diketone that serves as a versatile building block for a wide range of chemical structures used in medicinal chemistry, photopolymerization, and sensing applications. researchgate.netencyclopedia.pub However, the synthesis of the indane-1,3-dione scaffold itself does not typically proceed from acyclic β-diketone precursors like this compound. The most common and direct synthetic route to indane-1,3-dione involves the base-catalyzed intramolecular condensation of phthalic acid derivatives, such as dialkyl phthalates, with alkyl acetates. researchgate.netrsc.org Therefore, while both are part of the broader class of β-dicarbonyl compounds, this compound is not considered a direct precursor for the synthesis of indane-1,3-dione derivatives.

Role in C-C Bond Forming Reactions

The acidic proton on the α-carbon of β-dicarbonyl compounds makes them excellent nucleophiles for carbon-carbon bond formation. This reactivity has been harnessed in numerous classical organic reactions and has been adapted to modern electrochemical methods.

Electrochemical Methods for Dicarbonyl Compound Synthesis

Electrochemical synthesis is recognized as a sustainable and powerful strategy for forming chemical bonds by using electrons as reagents, which avoids the need for traditional, and often harsh, chemical oxidants. prochemonline.com In the context of 1,3-dicarbonyl compounds, electrochemical methods can be used to generate radicals from the C-H bond at the α-position.

This process involves the anodic oxidation of the 1,3-dicarbonyl compound, which removes an electron to form a carbon-centered radical. This highly reactive intermediate can then participate in various C-C bond-forming reactions. For instance, it can add to alkenes or enol acetates to construct more complex carbon skeletons. This electrochemical dehydrogenative cross-coupling is a mild and efficient way to build molecules, such as 1,4-dicarbonyl compounds, which are themselves valuable synthetic intermediates. The reaction avoids the use of metal catalysts or chemical oxidants, aligning with the principles of green chemistry. prochemonline.com

| Substrate | Coupling Partner | Product Type | Method | Key Features |

| 1,3-Diketone | Enol Acetate | 1,4-Diketone | Electrochemical Radical Reaction | Catalyst-free, Oxidant-free |

| 1,3-Diketone | Arene / Alkene | Substituted Arene / Alkane | Direct or Indirect Anodic Oxidation | C-H Functionalization |

Catalytic Applications and Ligand Design

Beyond their role as reactive substrates, β-dicarbonyl compounds are fundamentally important as ligands in coordination chemistry and catalysis. Upon deprotonation, the resulting enolate, known as a β-diketonate, acts as a powerful bidentate chelating ligand, binding to a metal ion through its two oxygen atoms. alfachemic.comresearchgate.net

The compound this compound can form stable metal complexes with a wide variety of metals, including transition metals, lanthanides, and main group elements. rsc.orgnih.gov The general structure of such a complex is M(β-diketonate)ₙ.

Key features of these complexes include:

Stability: The six-membered chelate ring formed upon coordination is highly stable.

Solubility: The resulting metal complexes are often soluble in organic solvents, which is advantageous for homogeneous catalysis.

Tunability: The properties of the metal complex can be finely tuned by altering the substituents on the β-diketonate ligand. In this case, the phenyl and isopropyl groups on the α-carbon, as well as the methyl and phenyl groups on the carbonyls, influence the steric environment and electronic properties (e.g., Lewis acidity) of the coordinated metal center. rsc.orgprochemonline.com

These metal β-diketonate complexes are used as catalysts in a wide range of organic transformations, including polymerization, allylic substitution reactions, and the chemical fixation of carbon dioxide. nih.gov The tailored steric and electronic environment provided by ligands like deprotonated this compound is crucial for controlling the activity and selectivity of the metal catalyst. prochemonline.com

Synthesis of Metal Complexes as Catalysts

There is no available research detailing the synthesis of metal complexes using this compound as a ligand. Consequently, no information exists on the potential catalytic applications of any such complexes. The chelating properties of β-diketones are well-established, often leading to the formation of stable metal complexes that can act as catalysts in various organic transformations. However, the specific catalytic activity of complexes derived from this compound has not been investigated or reported in the accessible scientific literature.

Polymer Chemistry and Material Science Applications

No studies have been found that investigate or describe the use of this compound as a monomer in polymerization reactions. For a compound to act as a monomer, it typically requires polymerizable functional groups, such as vinyl groups or cyclic structures capable of ring-opening polymerization. The potential for introducing such functionalities into this compound and its subsequent polymerization has not been explored in any published research.

There are no reports on the use of this compound as a photoinitiator in polymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. While some diketone structures are known to function as photoinitiators, the photochemical properties and photoinitiating capabilities of this compound have not been documented.

No Published Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available published research on the coordination chemistry of the specific β-diketone, this compound. The investigation sought to find data relating to the synthesis, characterization, structure, electronic and magnetic properties, and photophysical properties of its metal complexes, as per the requested detailed outline.

The search included targeted queries for the synthesis and characterization of its complexes with transition metals such as copper(II), nickel(II), and zinc(II), as well as studies on the luminescent properties of its potential lanthanide complexes. Despite the existence of a vast body of research on the coordination chemistry of related β-diketonate ligands, no specific studies detailing the behavior of this compound as a ligand were identified.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound “this compound” according to the specified structure and content requirements. The absence of primary literature and experimental data prevents a thorough and factual discussion of the topics outlined.

Biological Activity Studies of 1 Phenyl 2 Propan 2 Yl Butane 1,3 Dione Derivatives in Chemical Biology

Antimicrobial and Antibacterial Activity Investigations

There are no available scientific studies detailing the antimicrobial or antibacterial properties of 1-Phenyl-2-(propan-2-yl)butane-1,3-dione or its derivatives. While research into other β-diketones has shown that this class of compounds can exhibit activity against various bacterial and fungal strains, these findings cannot be directly attributed to the specific compound . The presence and position of the isopropyl group on the butane-1,3-dione backbone represent a unique structural feature for which biological activity has not been reported.

Antitumor/Anticancer Research

Similarly, a review of the existing literature yields no specific data on the antitumor or anticancer activities of this compound derivatives. The field of oncology has seen extensive research into various ketone-containing scaffolds, such as chalcones and curcuminoids, which have demonstrated cytotoxic effects against cancer cell lines. However, there is no published research that has synthesized and evaluated derivatives of this compound for their potential as anticancer agents.

Enzyme Inhibition Studies and Ligand-Protein Interactions (e.g., Molecular Docking)

No studies have been published that investigate the enzyme inhibition potential of this compound derivatives. Consequently, there are no molecular docking simulations or experimental assays that describe the interaction of these specific compounds with protein targets. While the β-diketone moiety is known to be a metal-chelating functional group and can interact with metalloenzymes, the specific inhibitory profile of derivatives of this compound remains unexplored.

Advanced Topics and Future Research Directions

Asymmetric Catalysis for Enantioselective Synthesis of Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For β-diketones, the carbon atom situated between the two carbonyl groups (the α-carbon) is a prime target for stereoselective functionalization. Future research could focus on developing catalytic asymmetric methods to introduce the propan-2-yl group onto a 1-phenylbutane-1,3-dione precursor, or to further functionalize the molecule to create new stereocenters.

Enantioselective synthesis is crucial as different enantiomers of a molecule can have vastly different biological activities. Catalytic systems, particularly those employing chiral ligands with transition metals, are often used for such transformations. The development of catalysts that can efficiently and selectively produce one enantiomer of a 1-Phenyl-2-(propan-2-yl)butane-1,3-dione derivative over the other would be a significant area of research. This could involve methodologies like enantioselective alkylation or other carbon-carbon bond-forming reactions.

Development of Green Chemistry Approaches for Synthesis and Functionalization

Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis and functionalization of this compound, this would involve several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable solvents.

Catalysis: Employing catalysts (including biocatalysts) to improve reaction efficiency and reduce waste, as opposed to stoichiometric reagents.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Research in this area would focus on adapting known β-diketone syntheses, such as the Claisen condensation, to align with these principles. ijpras.com This could involve solvent-free reaction conditions or the use of recyclable catalysts to minimize environmental impact.

Exploration of Novel Redox Chemistry and Electrochemical Applications

The dicarbonyl motif in β-diketones makes them redox-active molecules. They can undergo both oxidation and reduction reactions, which can be exploited for various applications. The redox chemistry of this compound could be investigated using electrochemical techniques like cyclic voltammetry to determine its reduction and oxidation potentials.

Understanding these properties is key to developing applications in areas such as:

Electrochemical Sensors: Where the compound could be used to detect specific analytes through changes in its electrochemical response.

Redox Flow Batteries: As a component of the electrolyte solution for energy storage.

Electrosynthesis: Using electrochemical methods to drive the synthesis of new derivatives, which can be a greener alternative to traditional chemical methods.

Investigations into how peroxynitrite interacts with β-diketones suggest that these compounds can undergo oxidation through radical mechanisms, which opens up further avenues for studying their redox behavior in biological and chemical systems. nih.gov

Integration with Materials Science for Advanced Functional Materials

β-Diketones are well-known for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. This property is extensively used in materials science. This compound could be used to synthesize metal complexes with unique properties for applications such as:

Luminescent Materials: Lanthanide complexes of β-diketones are often highly luminescent and are used in lighting, displays, and bio-imaging. nih.gov

Catalysts: Metal complexes can themselves be powerful catalysts for a variety of organic transformations.

Functional Polymers: Incorporating the β-diketone moiety into polymer chains can create materials with metal-binding capabilities, useful for sensing, separation, or catalysis.

The specific structure of this compound, with its phenyl and isopropyl groups, would influence the properties of the resulting metal complexes, such as their solubility, stability, and electronic properties.

Computational Design and High-Throughput Screening for New Applications

Computational chemistry offers powerful tools to predict the properties and potential applications of molecules like this compound before they are synthesized in the lab. mdpi.com Methods such as Density Functional Theory (DFT) can be used to calculate molecular structures, electronic properties, and spectroscopic signatures. ruc.dk

High-throughput computational screening can rapidly evaluate a large number of virtual derivatives of the parent compound for specific applications. rsc.org For example, a library of virtual metal complexes could be screened for their potential as catalysts or luminescent materials. This computational-first approach can significantly accelerate the discovery of new functional molecules and materials, saving time and resources in the laboratory.

Q & A

Basic: What are the recommended synthetic routes for 1-Phenyl-2-(propan-2-yl)butane-1,3-dione, and how can yield optimization be achieved?

The synthesis of this compound typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. A cobalt-catalyzed monoallylation approach has been reported for structurally similar diketones, utilizing alcohols as alkylating agents under mild conditions (80°C, 24 hours) with yields exceeding 90% . For yield optimization:

- Use Lewis acids (e.g., AlCl₃) to enhance electrophilic aromatic substitution in Friedel-Crafts reactions.

- Employ continuous flow reactors for large-scale synthesis to improve efficiency and reduce side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediate byproducts.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C-NMR : To resolve aromatic protons (δ 7.1–8.1 ppm) and carbonyl carbons (δ 190–210 ppm). Diastereomers can be distinguished using coupling constants in ¹H-NMR (e.g., J = 6.8–13.6 Hz for stereoisomeric protons) .

- IR Spectroscopy : Confirm diketone functionality via strong C=O stretches at ~1700 cm⁻¹.

- X-ray Crystallography : Use SHELXL for refinement to resolve steric effects from the isopropyl and phenyl groups .

Advanced: How does the steric bulk of the isopropyl group influence regioselectivity in reactions with unsymmetrical nucleophiles?

The isopropyl group introduces steric hindrance, directing nucleophilic attack to the less hindered carbonyl carbon . For example:

- In reactions with Grignard reagents, the nucleophile preferentially attacks the carbonyl adjacent to the phenyl group due to reduced steric interference from the isopropyl moiety.

- Comparative studies with 1-(4-Fluorophenyl)butane-1,3-dione show a 3:1 regioselectivity ratio for analogous reactions, highlighting the role of substituent bulk .

Advanced: How do halogenated analogs (e.g., bromo or chloro derivatives) compare in biological activity, and what methodologies validate these differences?

Halogenation significantly alters bioactivity:

- Antimicrobial Activity : 1-(2-Bromophenyl)butane-1,3-dione exhibits stronger inhibition against Staphylococcus aureus (MIC = 8 µg/mL) compared to its chlorinated analog (MIC = 32 µg/mL) due to enhanced electrophilicity from bromine’s polarizability .

- Anticancer Mechanisms : Brominated derivatives induce apoptosis in breast cancer cells (IC₅₀ = 12 µM) by inhibiting topoisomerase I , validated via DNA relaxation assays and western blotting for caspase-3 activation .

Advanced: What computational methods are used to predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO of the diketone is localized on the carbonyl carbons, guiding catalyst design (e.g., cobalt complexes for allylation) .

- Molecular Dynamics (MD) Simulations : Model steric interactions between the isopropyl group and enzyme active sites in biochemical studies .

Methodological: How should researchers address contradictions in reported biological activity data across studies?

- Dose-Response Curves : Replicate assays using standardized protocols (e.g., MTT assay for cytotoxicity) to control for variability in cell lines and exposure times .

- Meta-Analysis : Compare data across halogenated analogs (e.g., bromo vs. chloro) to isolate electronic vs. steric effects. For example, contradictory antifungal results may arise from differences in fungal membrane permeability .

Methodological: What strategies are effective for crystallizing this compound given its hydrophobic groups?

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and polarity.

- Slow Evaporation : Achieve single crystals by reducing evaporation rates at 4°C.

- SHELXD : Employ dual-space algorithms for phase refinement in cases of weak diffraction caused by disordered isopropyl groups .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption properties?

- The conjugated π-system between the phenyl and diketone moieties results in a strong absorbance at 280–320 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹).

- Substituent effects: Electron-withdrawing groups (e.g., halogens) redshift absorption maxima by stabilizing excited states, validated via TD-DFT calculations .

Methodological: What are best practices for analyzing tautomeric equilibria in solution?

- Variable-Temperature NMR : Monitor keto-enol tautomerism by tracking proton shifts (e.g., enolic OH at δ 12–15 ppm) across temperatures.

- Deuterium Exchange Experiments : Quench enol forms with D₂O and analyze via mass spectrometry to quantify tautomeric ratios .

Advanced: How can researchers leverage this compound as a ligand in coordination chemistry?

- Metal Chelation : The diketone binds transition metals (e.g., Cu²⁺, Fe³⁺) via the enolate form, forming stable complexes.

- Catalytic Applications : Test in asymmetric catalysis (e.g., aldol reactions) by complexing with chiral cobalt catalysts, achieving enantiomeric excess (ee) >80% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.